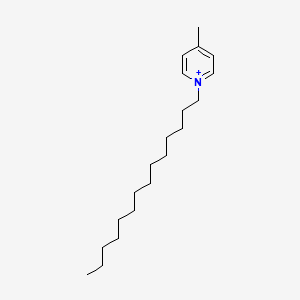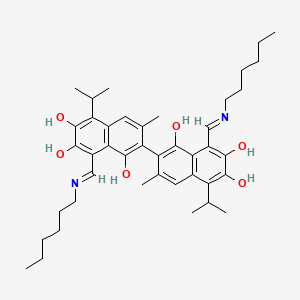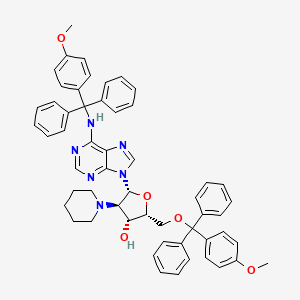
Miripirium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Miripirium chloride is typically synthesized through a quaternization reaction between myristyl chloride (1-chlorotetradecane) and gamma-picoline (4-methylpyridine). The reaction is carried out by heating the reactants at 145–150°C for a prolonged period, usually 8–12 hours . This process can be intensified using continuous flow synthesis, which reduces the reaction time to 45 minutes while maintaining high yield and purity .
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is preferred due to its efficiency and scalability. This method involves the use of neat myristyl chloride and gamma-picoline in a high-pressure, high-temperature reactor, resulting in an atom-economical process with a low reactor footprint .
Analyse Chemischer Reaktionen
Types of Reactions
Miripirium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Miripirium chloride has a wide range of applications in scientific research:
Chemistry: Used as a germicidal detergent and preservative in various chemical formulations.
Biology: Investigated as a preservative for vaccines, including the polio vaccine.
Medicine: Commonly used in injectable formulations for its antimicrobial properties.
Industry: Employed in the production of veterinary drugs and other pharmaceutical products.
Wirkmechanismus
Miripirium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis . This mechanism is effective against a broad spectrum of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning products.
Uniqueness
Miripirium chloride stands out due to its high efficacy as a preservative in injectable formulations and its ability to maintain stability under various conditions . Its continuous flow synthesis method also offers significant advantages in terms of efficiency and scalability .
Eigenschaften
CAS-Nummer |
7631-49-4 |
|---|---|
Molekularformel |
C20H36N+ |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
4-methyl-1-tetradecylpyridin-1-ium |
InChI |
InChI=1S/C20H36N/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21/h15-16,18-19H,3-14,17H2,1-2H3/q+1 |
InChI-Schlüssel |
JDKRQGOIZPRQRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















